

# Cox-2-IN-14 molecular docking scores validation

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**Compound Focus:** Cox-2-IN-14

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## Docking Score Validation & Benchmarking Data

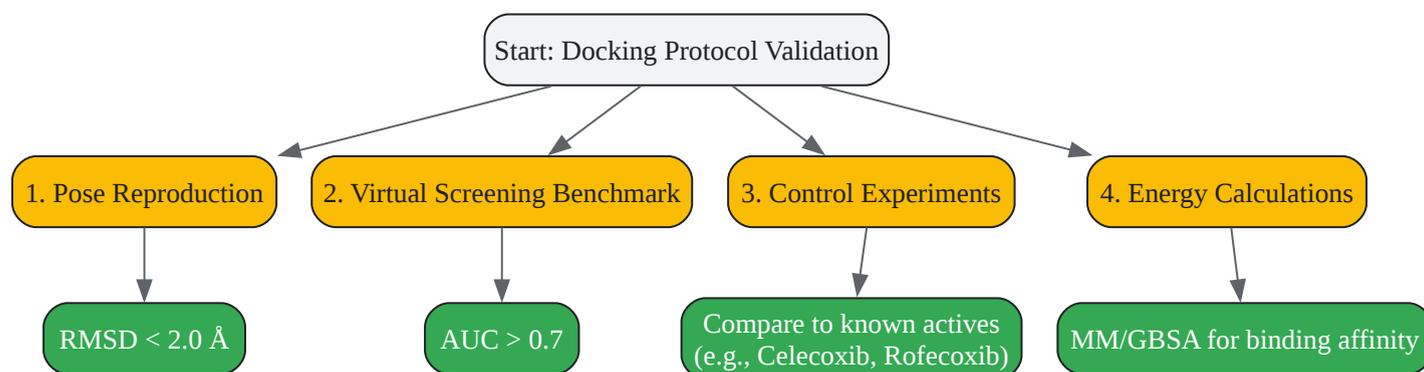
The table below summarizes quantitative validation benchmarks and scores for known COX-2 inhibitors from recent research, which can serve as a reference for evaluating your own docking results for **COX-2-IN-14**.

Compound / Benchmark	Docking Score (kcal/mol)	Docking Software	Key Validation Metric	Source
<b>Canniprene</b> (Natural Hit)	-10.59	Glide (XP)	Compared to reference inhibitors	[1]
<b>Oroxilin A</b> (Natural Hit)	-10.25	Glide (XP)	Compared to reference inhibitors	[1]
<b>Luteolin</b> (Natural Hit)	-9.49	Glide (XP)	Compared to reference inhibitors	[1]
<b>Celecoxib</b> (Reference Drug)	-	-	Used for grid & protocol validation	[1]
<b>Top Hits from ZINC DB</b>	-10.62 to -11.03	iGEMDOCK	Stronger binding than (R)-naproxen control	[2]

Compound / Benchmark	Docking Score (kcal/mol)	Docking Software	Key Validation Metric	Source
Pose Prediction Success	-	Glide	100% (RMSD < 2.0 Å)	[3]
Pose Prediction Success	-	GOLD, AutoDock, FlexX	59% - 82% (RMSD < 2.0 Å)	[3]
Virtual Screening AUC	0.61 - 0.92	Multiple Programs	Area Under Curve for active/inactive discrimination	[3]

## Experimental Protocols for Docking Validation

To ensure the reliability of your docking scores for **COX-2-IN-14**, the scientific community relies on several key validation experiments. The workflow for this process is summarized below:



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The methodology for each key validation step is as follows:

- **Pose Reproduction:** The most critical step is to verify that your docking software can reproduce the experimentally determined binding pose of a known inhibitor. A common practice is to use a structure like COX-2 bound to Celecoxib (PDB: 3LN1) [1] or Rofecoxib (PDB: 5KIR) [3]. After removing the native ligand and re-docking it, the calculated pose is superimposed on the experimental one. The

Root Mean Square Deviation (RMSD) between the two should ideally be **less than 2.0 Å** to confirm the protocol's accuracy [3].

- **Virtual Screening Benchmark:** This test evaluates the docking program's ability to distinguish true active compounds from inactive ones (decoys). Using a prepared database of known actives and inactives for COX-2, the enrichment factor and the Area Under the Receiver Operating Characteristic Curve (AUC) are calculated. An **AUC value above 0.7-0.8** indicates a good ability to prioritize active compounds [3].
- **Control with Known Inhibitors:** Always dock well-established COX-2 inhibitors (such as Celecoxib, Rofecoxib, or (R)-naproxen [2]) as positive controls within the same protocol used for **COX-2-IN-14**. This provides a direct benchmark to contextualize the predicted docking score and binding affinity of your compound of interest [2] [1].
- **Binding Free Energy Calculations:** For a more reliable estimate of binding affinity that goes beyond the docking score, use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This post-docking calculation considers solvation and entropy effects and is widely used to re-score and validate docking hits for COX-2 [4] [1].

## How to Proceed with COX-2-IN-14 Validation

Since a direct literature reference for **COX-2-IN-14** is unavailable, I suggest the following path forward:

- **Perform Your Own Docking:** Conduct the docking study for **COX-2-IN-14** using a validated protocol. The PDB entries **3LN1** (bound to Celecoxib) [1] or **5KIR** (bound to Rofecoxib) [5] [3] are excellent, well-characterized starting points for the COX-2 protein structure.
- **Contextualize Your Results:** Compare your docking score for **COX-2-IN-14** directly against the scores of positive controls like Celecoxib and the high-scoring natural compounds listed in the first table.
- **Consult Specialized Databases:** Search for "**COX-2-IN-14**" in specialized chemical and pharmacological databases like **PubChem** or **ChEMBL**. These resources may contain experimental or computational bioactivity data that is not captured in general scientific literature.

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## References

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